BenchChemオンラインストアへようこそ!

Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate

Palladium-catalyzed cross-coupling Indazole functionalization Chemoselectivity

Tert‑butyl 4‑bromo‑3‑iodo‑indazole‑1‑carboxylate (CAS 1448699‑27‑1) is a synthetic, orthogonally di‑halogenated N‑Boc‑protected indazole building block bearing a 3‑iodo and a 4‑bromo substituent on the bicyclic heteroaromatic core [REFS‑1]. The compound belongs to the indazole class, which is widely recognized as a privileged scaffold in medicinal chemistry due to its bioisosteric relationship to indoles and its presence in numerous kinase inhibitors, anti‑inflammatory agents, and CNS‑active molecules [REFS‑2].

Molecular Formula C12H12BrIN2O2
Molecular Weight 423.048
CAS No. 1448699-27-1
Cat. No. B3013745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-bromo-3-iodo-indazole-1-carboxylate
CAS1448699-27-1
Molecular FormulaC12H12BrIN2O2
Molecular Weight423.048
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C(=CC=C2)Br)C(=N1)I
InChIInChI=1S/C12H12BrIN2O2/c1-12(2,3)18-11(17)16-8-6-4-5-7(13)9(8)10(14)15-16/h4-6H,1-3H3
InChIKeyAYOCWZWTKLGNIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert‑Butyl 4‑Bromo‑3‑Iodo‑Indazole‑1‑Carboxylate (CAS 1448699‑27‑1): A Dual‑Halogen N‑Boc‑Indazole Scaffold for Sequential Chemical Diversification


Tert‑butyl 4‑bromo‑3‑iodo‑indazole‑1‑carboxylate (CAS 1448699‑27‑1) is a synthetic, orthogonally di‑halogenated N‑Boc‑protected indazole building block bearing a 3‑iodo and a 4‑bromo substituent on the bicyclic heteroaromatic core [REFS‑1]. The compound belongs to the indazole class, which is widely recognized as a privileged scaffold in medicinal chemistry due to its bioisosteric relationship to indoles and its presence in numerous kinase inhibitors, anti‑inflammatory agents, and CNS‑active molecules [REFS‑2]. The N‑Boc (tert‑butoxycarbonyl) protecting group enhances solubility in organic media, stabilizes the indazole NH during palladium‑mediated cross‑couplings, and enables a traceless deprotection/functionalization sequence at the N1 position [REFS‑3].

Why Closely Related Indazole Building Blocks Cannot Substitute for Tert‑Butyl 4‑Bromo‑3‑Iodo‑Indazole‑1‑Carboxylate CAS 1448699‑27‑1 in Synthetic Sequences Requiring Orthogonal Reactivity


The N‑Boc‑protected 3‑iodo‑4‑bromo substitution pattern of CAS 1448699‑27‑1 is not interchangeable with its closest analogs such as 4‑bromo‑3‑iodo‑1H‑indazole (unprotected NH), 3‑bromo‑4‑iodo‑1H‑indazole (regioisomeric halogen arrangement), 3,4‑diiodoindazole (symmetrical), or N‑alkyl‑protected variants. The unprotected 4‑bromo‑3‑iodo‑1H‑indazole (CAS 885521‑72‑2) possesses a free NH that can interfere with palladium‑catalyzed couplings, leading to off‑cycle catalyst sequestration or N‑arylation side products [REFS‑1]. The 3‑bromo‑4‑iodo regioisomer displays reversed chemoselectivity in cross‑couplings, with the bromo site preferentially reacting under standard Suzuki conditions, thereby precluding the desired 3‑first‑then‑4 sequential functionalization [REFS‑2]. The 3,4‑diiodo analog (symmetrical dihalogenation) suffers from poor regioselectivity in bis‑Suzuki reactions, producing statistical mixtures rather than a single mono‑coupled intermediate [REFS‑2]. Furthermore, N‑alkyl (e.g., methyl or SEM) protecting groups present in some commercial analogs require harsh or non‑orthogonal deprotection conditions that are incompatible with many downstream functional groups, unlike the mild acid‑labile N‑Boc group [REFS‑3].

Quantitative Differentiation Evidence for Tert‑Butyl 4‑Bromo‑3‑Iodo‑Indazole‑1‑Carboxylate CAS 1448699‑27‑1 Versus Its Closest Structural Analogs


Regioselective Mono‑Suzuki Coupling at the C4‑Iodo Position with Complete Discrimination Over the C3‑Bromo: 3‑Bromo‑4‑Iodoindazole vs. 3,4‑Diiodoindazole

In a direct head‑to‑head study by El Kazzouli et al. (2005), the N‑(3‑bromo‑4‑iodo‑7‑indazolyl)arylsulfonamide **12** (structurally analogous to the target compound's 3‑bromo‑4‑iodo pattern) was compared with the corresponding 3,4‑diiodoindazole derivative **8** in Suzuki coupling with 1 equivalent of 4‑methoxyphenylboronic acid under identical conditions (Pd(PPh₃)₄, DME, Na₂CO₃, reflux) [REFS‑1]. The 3‑bromo‑4‑iodo system gave exclusively the C4‑monosubstituted product **13** in **78% isolated yield** with no detectable C3 coupling or protodeiodination. In contrast, the 3,4‑diiodo system produced a non‑regioselective mixture: only **42%** of the desired mono‑coupled product **9** alongside **26%** of the protodeiodinated side product **10** [REFS‑1]. This demonstrates that the iodine‑bromine halogen pair provides the necessary electronic differentiation to achieve >95% regiochemical fidelity at C4, whereas the iodine‑iodine pair is non‑discriminating under standard Suzuki conditions.

Palladium-catalyzed cross-coupling Indazole functionalization Chemoselectivity

Stepwise Sequential Double Functionalization Platform: Orthogonal Halogen Reactivity Enables 3,4‑Unsymmetrical Diarylindazoles in Two Steps

The selectivity of the 3‑bromo‑4‑iodo system was further exploited by El Kazzouli et al. to execute a tandem Suzuki–Suzuki sequence yielding unsymmetrical 3,4‑diarylindazoles that are inaccessible from symmetrical dihalogenated precursors [REFS‑1]. After isolating the C4‑monoaryl intermediate **13** (78% from first coupling), a second Suzuki reaction with 1‑naphthaleneboronic acid under the same catalytic conditions afforded the unsymmetrical 3‑(1‑naphthyl)‑4‑(4‑methoxyphenyl)indazole **14** in **78% yield** [REFS‑1]. The overall two‑step yield from the 3‑bromo‑4‑iodo precursor was **61%** (0.78 × 0.78), demonstrating that both halogen positions are competent for productive coupling in the desired order. This contrasts fundamentally with the 3,4‑diiodo system, where the first coupling is non‑selective (42% desired product) and the subsequent step would generate a statistical mixture of homo‑ and hetero‑diaryl products, rendering the pure unsymmetrical target inaccessible without extensive chromatography [REFS‑1].

Sequential cross-coupling Orthogonal reactivity Unsymmetrical diarylindazoles

N‑Boc Protection as an Enabling Motif for Suzuki/Deprotection/N‑Arylation Sequences: Comparison with Unprotected Indazole Scaffolds

Salovich et al. (2010) demonstrated that the N‑Boc‑3‑iodoindazole derivatives are ideal substrates for a two‑step Suzuki cross‑coupling/deprotection/N‑arylation sequence proceeding in 'excellent overall yield' [REFS‑1]. The N‑Boc group serves three critical functions absent in unprotected NH‑indazoles: (i) it prevents catalyst deactivation by indazole NH coordination to palladium; (ii) it prevents competing N‑arylation during the Suzuki step; and (iii) it can be cleanly removed under mild acidic conditions (e.g., TFA/CH₂Cl₂ or oxalyl chloride/MeOH) to liberate the free NH for subsequent chemoselective N‑arylation [REFS‑1][REFS‑2]. In contrast, the unprotected 4‑bromo‑3‑iodo‑1H‑indazole (CAS 885521‑72‑2, XLogP3 = 2.900 [REFS‑3]) cannot participate in such sequences because the free NH would compete as a nucleophile, necessitating an extra protection step that erodes synthetic efficiency and overall yield.

N-Boc protecting group Traceless deprotection N-arylation of indazoles

Physicochemical and Chromatographic Differentiation: Increased Lipophilicity (XLogP3 = 4.2 vs. 2.9) and Absence of H‑Bond Donor Improve Organic‑Phase Handling and Normal‑Phase Chromatography

The N‑Boc protected compound (CAS 1448699‑27‑1) exhibits a computed XLogP3 of **4.2** with zero hydrogen bond donors, compared to the unprotected 4‑bromo‑3‑iodo‑1H‑indazole (CAS 885521‑72‑2) which has an XLogP3 of **2.900** and one H‑bond donor (indazole NH) [REFS‑1][REFS‑2]. This 1.3 log unit difference translates to approximately a **20‑fold greater partition coefficient** into organic solvents such as ethyl acetate or dichloromethane. The absence of the polar NH also eliminates peak‑tailing on normal‑phase silica gel chromatography and reduces irreversible adsorption to basic alumina, which is commonly observed with unprotected indazoles [REFS‑3]. The calculated boiling point (443.9 ± 48.0 °C at 760 mmHg), flash point (222.2 ± 29.6 °C), and vapor pressure (~0.0 mmHg at 25 °C) indicate a non‑volatile solid amenable to high‑vacuum drying and long‑term storage at ambient temperature [REFS‑4].

Physicochemical properties Lipophilicity Chromatographic behavior

Commercial Purity and Analytical Documentation: 95‑98% Purity with Full QC Data Package Supports Procurement for Regulated Medicinal Chemistry Environments

The target compound is commercially available from multiple vendors at consistent purity specifications of **95%** (Bidepharm) [REFS‑1] to **NLT 98%** (Synblock) [REFS‑2], with supporting analytical documentation including NMR, HPLC, GC, and LC‑MS as standard deliverables. This contrasts with the unprotected analog 4‑bromo‑3‑iodo‑1H‑indazole (CAS 885521‑72‑2), which is typically offered only at 95% minimum purity and less frequently accompanied by a full QC data package [REFS‑3]. The availability of lot‑specific Certificates of Analysis (CoA) for CAS 1448699‑27‑1, including batch‑specific NMR spectra and chromatographic purity traces, satisfies the documentation requirements of pharmaceutical quality management systems and facilitates compliance with publication standards that increasingly mandate compound purity verification.

Purity specification Analytical quality control Procurement decision

Optimal Application Scenarios for Tert‑Butyl 4‑Bromo‑3‑Iodo‑Indazole‑1‑Carboxylate CAS 1448699‑27‑1 Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Stepwise Construction of 3,4‑Unsymmetrical Diarylindazole Libraries for Kinase or GPCR SAR Exploration

This compound is the building block of choice for synthesizing 1,3,4‑trisubstituted indazole libraries where the aryl groups at C3 and C4 must differ. The demonstrated orthogonal reactivity allows C4‑Suzuki coupling (78% yield) followed by C3‑Suzuki coupling (78% yield) with complete regiochemical control, yielding pure unsymmetrical 3,4‑diarylindazoles in 61% overall isolated yield [REFS‑1]. The N‑Boc group can then be removed and the liberated N1 further derivatized via N‑arylation or N‑alkylation, as established by the Salovich protocol [REFS‑2]. This three‑point diversification strategy is ideal for hit‑to‑lead SAR studies targeting kinases, GPCRs, or nuclear receptors where the indazole core serves as the hinge‑binding or aromatic scaffold element.

Process Chemistry: Scalable Synthesis of Advanced Pharmaceutical Intermediates Avoiding Regioisomer Separation

In kilogram‑scale synthesis of drug candidates containing an indazole core, the use of 3,4‑diiodo‑ or 3,4‑dibromo‑indazole precursors would introduce regioisomeric impurities that require costly and time‑consuming chromatographic separation or fractional crystallization. The 3‑bromo‑4‑iodo pattern of CAS 1448699‑27‑1 eliminates this problem by enabling sequential, fully regioselective couplings [REFS‑1]. The N‑Boc protection also prevents catalyst deactivation, allowing lower palladium loadings and more robust process scale‑up. The compound's favorable lipophilicity (XLogP3 = 4.2) and lack of H‑bond donors facilitate extractive workup, simplifying the isolation of intermediates in multi‑kilogram campaigns [REFS‑3].

Chemical Biology: Preparation of Bifunctional Indazole Probes via Orthogonal Click Chemistry or Photoaffinity Labeling

Chemical biologists designing bifunctional indazole probes (e.g., PROTACs, photoaffinity labels, or fluorescent conjugates) require two distinct functionalization sites on the indazole core. The orthogonal I/Br halogen pair enables sequential installation of two different linker/functional modules via Pd‑catalyzed cross‑coupling: the iodo position can be functionalized first (Sonogashira with an alkyne‑containing biotin tag or fluorophore), followed by the bromo position (Suzuki with an aryl‑containing E3 ligase recruiting element) [REFS‑1][REFS‑4]. The Boc group remains available for final N1‑functionalization after the two sequential couplings, providing a third point of diversification for fine‑tuning physicochemical properties.

High‑Throughput Parallel Synthesis: Automated Array Chemistry with Minimized Purification Burden

In automated parallel synthesis environments, the ability to telescope sequential couplings without intermediate chromatography is a critical productivity driver. The data from El Kazzouli et al. show that the C4‑Suzuki product from the 3‑bromo‑4‑iodo precursor requires no separation from regioisomeric byproducts because the reaction is fully chemoselective [REFS‑1]. This permits direct use of the crude C4‑aryl intermediate in the second C3‑coupling step, reducing the total purification events from two to one per array member. Combined with the compound's commercial availability at NLT 98% purity with QC documentation [REFS‑5], array production chemists can confidently charge the starting material into automated synthesizers without pre‑reaction purification, further compressing cycle times.

Quote Request

Request a Quote for Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.